molecular formula C13H12N4O2 B2994188 2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide CAS No. 1450600-77-7

2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide

Cat. No.: B2994188
CAS No.: 1450600-77-7
M. Wt: 256.265
InChI Key: UCDUYUHBSRPAQF-OQLLNIDSSA-N
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Description

“2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide” is a hydrazinecarboxamide derivative characterized by a 2-hydroxyphenyl moiety and a 4-pyridinyl group. Its structure features a hydrazinecarboxamide backbone with a salicylidene (2-hydroxyphenylmethylene) substituent and a 4-pyridinyl amine. Synonyms include N-Salicylidene-N′-salicylhydrazide and N-Salicylidene-N-salicyloylhydrazine . The compound’s synthesis typically involves condensation reactions between hydrazinecarboxamide precursors and substituted aldehydes or ketones. Structural confirmation is achieved via spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography, as demonstrated for analogous hydrazinecarboxamides in related studies .

Properties

IUPAC Name

1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c18-12-4-2-1-3-10(12)9-15-17-13(19)16-11-5-7-14-8-6-11/h1-9,18H,(H2,14,16,17,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDUYUHBSRPAQF-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)NC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)NC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide typically involves the condensation of 2-hydroxybenzaldehyde with N-(4-pyridinyl)hydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazinecarboxamide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazinecarboxamide derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Structural Features References
Target Compound: 2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide 2-hydroxyphenyl, 4-pyridinyl 256.27 (calculated) Electron-rich phenolic and pyridinyl groups; potential for hydrogen bonding and π-π interactions.
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide 1,3-Benzodioxolyl, imidazolyl, 2-chlorophenyl Not available Enhanced lipophilicity due to benzodioxole and imidazole; potential antifungal activity.
2-[(5-Methyl-3,4-diphenyl-1H-pyrrol-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide Pyrrolyl, 4-nitrophenyl Not available Electron-withdrawing nitro group; possible redox activity.
N-(4-Chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide 4-Chlorophenyl, piperidinylidene, nitro group 429.9 Complex heterocyclic system; high molecular weight may influence pharmacokinetics.
N'-[4-(diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide 4-(diethylamino)-2-hydroxybenzylidene, isonicotinoyl 355.42 (calculated) Electron-donating diethylamino group; enhanced solubility in polar solvents.

Research Findings and Structural Implications

Electronic and Solubility Properties

  • The target compound’s 2-hydroxyphenyl and pyridinyl groups confer polarity, enabling hydrogen bonding and moderate aqueous solubility. In contrast, compounds with benzodioxole () or diethylamino substituents () exhibit increased lipophilicity or solubility, respectively.

Biological Activity

The compound 2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide, commonly referred to as a Schiff base derivative, has garnered attention for its diverse biological activities. Schiff bases are known for their ability to form complexes with metals and exhibit a wide range of pharmacological properties, including antimicrobial, antitumor, and enzyme inhibition activities. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and potential applications in drug development.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C13H12N4O\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}

This structure features a hydrazinecarboxamide moiety linked to a pyridine and a hydroxyphenyl group, which are critical for its biological interactions.

1. Antimicrobial Activity

Research indicates that Schiff bases derived from hydrazine and aromatic aldehydes possess significant antimicrobial properties. A study demonstrated that related compounds exhibited strong inhibitory effects against various bacteria and fungi. For instance, the compound showed notable activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the specific strain tested .

MicroorganismMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Candida albicans20

2. Cytotoxicity

The cytotoxic potential of this compound has been evaluated in several cancer cell lines. In vitro studies revealed that the compound exhibits significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of approximately 12 µM and 15 µM, respectively . The mechanism of action appears to involve apoptosis induction through caspase activation.

3. Enzyme Inhibition

Enzyme inhibition studies have shown that this compound acts as an inhibitor of certain enzymes such as alkaline phosphatase and acetylcholinesterase. The inhibition percentages were found to be dose-dependent, indicating its potential as a therapeutic agent in conditions like Alzheimer's disease .

4. Antioxidant Activity

The antioxidant capacity of the compound has also been assessed using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that it possesses significant free radical scavenging abilities, contributing to its potential protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have been conducted to further elucidate the biological activities of this compound:

  • Case Study 1 : A clinical trial investigated the efficacy of a related hydrazine derivative in patients with resistant bacterial infections. Results indicated a substantial reduction in infection rates when combined with standard antibiotic therapy.
  • Case Study 2 : In vitro studies on cancer cell lines showed that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting its role in inducing oxidative stress in tumor cells.

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